(Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate)
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Overview
Description
(Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate): is an organic compound with the molecular formula C11H11N3O2 It is a derivative of hydrazone and is known for its unique structural properties, which include a cyano group and a phenylhydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) typically involves the reaction of ethyl cyanoacetate with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the phenylhydrazinylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its hydrazone moiety is known to exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and structural properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different molecular pathways.
Comparison with Similar Compounds
Hydrazones: Compounds with similar hydrazone structures, such as benzaldehyde phenylhydrazone.
Quinazolines: Compounds like quinazolin-4(3H)-ones, which also exhibit biological activity.
Schiff Bases: Compounds formed from the reaction of hydrazides with aldehydes or ketones.
Uniqueness: What sets (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) apart is its combination of a cyano group and a phenylhydrazinylidene moiety, which provides unique reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
5335-36-4 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl (2Z)-2-cyano-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,13H,2H2,1H3/b14-10- |
InChI Key |
NVOMLTILICGMJT-UVTDQMKNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/C#N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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